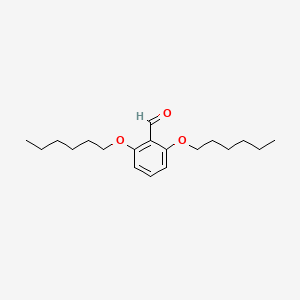
2,6-Bis(hexyloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(hexyloxy)benzaldehyde is an organic compound characterized by the presence of two hexyloxy groups attached to the benzene ring at the 2 and 6 positions, and an aldehyde group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(hexyloxy)benzaldehyde typically involves the alkylation of 2,6-dihydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide under reflux conditions. The reaction can be summarized as follows: [ \text{2,6-Dihydroxybenzaldehyde} + 2 \text{Hexyl Bromide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The hexyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the hexyloxy groups.
Major Products:
Oxidation: 2,6-Bis(hexyloxy)benzoic acid
Reduction: 2,6-Bis(hexyloxy)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
2,6-Bis(hexyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-Bis(hexyloxy)benzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. The hexyloxy groups can influence the compound’s solubility and reactivity, making it a versatile building block in organic synthesis.
Comparison with Similar Compounds
2,6-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of hexyloxy groups.
2,6-Diethoxybenzaldehyde: Ethoxy groups instead of hexyloxy groups.
2,6-Dipropoxybenzaldehyde: Propoxy groups instead of hexyloxy groups.
Uniqueness: 2,6-Bis(hexyloxy)benzaldehyde is unique due to the longer hexyloxy chains, which can impart different physical and chemical properties compared to its shorter-chain analogs. These properties can be advantageous in specific applications where increased hydrophobicity or altered reactivity is desired.
Properties
CAS No. |
815601-38-8 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,6-dihexoxybenzaldehyde |
InChI |
InChI=1S/C19H30O3/c1-3-5-7-9-14-21-18-12-11-13-19(17(18)16-20)22-15-10-8-6-4-2/h11-13,16H,3-10,14-15H2,1-2H3 |
InChI Key |
LCIFEAJKSONPCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C(=CC=C1)OCCCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



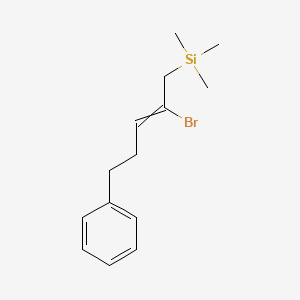
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
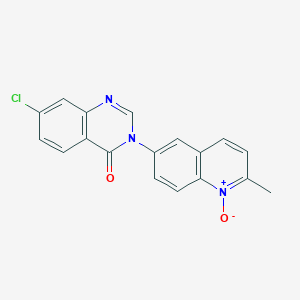
![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)
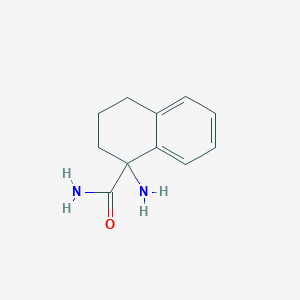

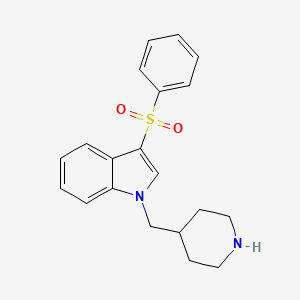
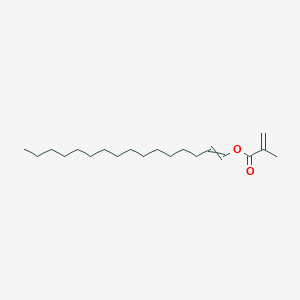
![1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene](/img/structure/B12525461.png)
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)

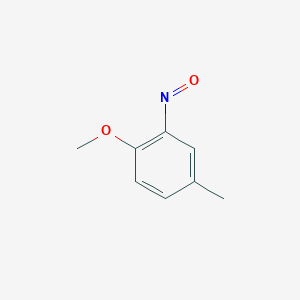
![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)
